2-(3,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride
Overview
Description
2-(3,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C₉H₂₂Cl₂N₂ and a molecular weight of 229.19 g/mol . This compound is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The presence of two methyl groups at the 3 and 4 positions of the piperidine ring and an ethylamine side chain makes this compound unique.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Attachment of the Ethylamine Side Chain: The ethylamine side chain can be introduced through a nucleophilic substitution reaction, where an appropriate leaving group on the piperidine ring is replaced by an ethylamine group.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce any oxidized forms back to the original amine.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethylamine side chain can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Reduced amine forms.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-(3,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3,3-Dimethylpiperidin-1-yl)ethan-1-amine: Similar structure but with methyl groups at different positions.
2-(2,4-Dimethylpiperidin-1-yl)ethan-1-amine: Another structural isomer with different methyl group positions.
2-(2,5-Dimethylpiperidin-1-yl)ethan-1-amine: Yet another isomer with methyl groups at the 2 and 5 positions.
Uniqueness
2-(3,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride is unique due to the specific positioning of the methyl groups and the ethylamine side chain, which can influence its chemical reactivity, biological activity, and potential applications. The dihydrochloride salt form also enhances its solubility and stability, making it suitable for various research and industrial applications.
Properties
IUPAC Name |
2-(3,4-dimethylpiperidin-1-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-8-3-5-11(6-4-10)7-9(8)2;;/h8-9H,3-7,10H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCIKHVRKVZGJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1C)CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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